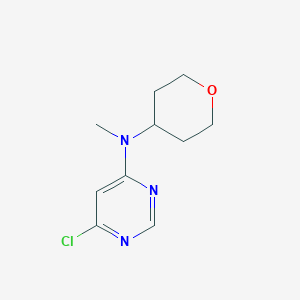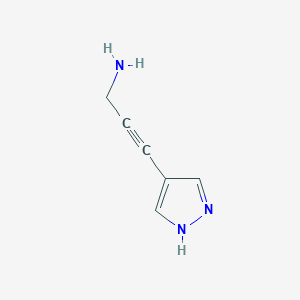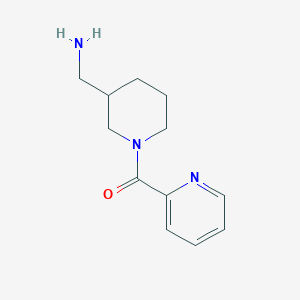![molecular formula C11H13ClN2O2 B1488701 4-(2-aminoetil)-7-cloro-4,5-dihidrobenzo[f][1,4]oxazepin-3(2H)-ona CAS No. 2090613-00-4](/img/structure/B1488701.png)
4-(2-aminoetil)-7-cloro-4,5-dihidrobenzo[f][1,4]oxazepin-3(2H)-ona
Descripción general
Descripción
4-(2-aminoethyl)-7-chloro-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one is a useful research compound. Its molecular formula is C11H13ClN2O2 and its molecular weight is 240.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-aminoethyl)-7-chloro-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-aminoethyl)-7-chloro-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agentes Antibacterianos
El compuesto se puede utilizar en la síntesis de agentes antibacterianos. Específicamente, los derivados de este compuesto han demostrado eficacia contra Escherichia coli y Staphylococcus aureus . Los protocolos utilizados para la síntesis de estos derivados no requieren condiciones especiales, lo que los hace potencialmente eficientes para la producción a gran escala .
Estudio Antioxidante
El compuesto también se puede utilizar en estudios antioxidantes. Los derivados de este compuesto han mostrado una prometedora actividad antioxidante contra DPPH . Esto sugiere que estos derivados podrían utilizarse en el desarrollo de nuevos fármacos antioxidantes .
Síntesis de Compuestos Heterocíclicos
El compuesto se puede utilizar en la síntesis de nuevos compuestos heterocíclicos. Estos compuestos son de gran interés en la síntesis orgánica debido a sus propiedades químicas y biológicas únicas . Por ejemplo, los compuestos que contienen sistemas de anillos de 1,3-oxazepina y 1,2,3-triazol tienen una amplia gama de aplicaciones .
Desarrollo de Nuevos Fármacos Terapéuticos
La industria farmacéutica ha mostrado un gran interés en el desarrollo de nuevos derivados de oxepina para fines terapéuticos . El compuesto se puede utilizar en la síntesis de estos derivados, lo que podría conducir al desarrollo de nuevos fármacos terapéuticos .
Síntesis de Compuestos Bioactivos
El compuesto se puede utilizar en la síntesis de compuestos bioactivos. Por ejemplo, se puede utilizar en la síntesis de compuestos que contienen el grupo bioactivo ácido bencensulfónico . Estos compuestos tienen diversas actividades químicas y biológicas .
Investigación en Química Medicinal
El compuesto se puede utilizar en la investigación en química medicinal. Específicamente, se puede utilizar en la síntesis de compuestos que poseen un grupo sulfamoílo sustituido . Estos compuestos se han encontrado que son biológicamente activos y se utilizan ampliamente debido a la simplicidad de su síntesis y la facilidad de acceso a los reactivos .
Mecanismo De Acción
Target of Action
The primary target of 4-(2-aminoethyl)-7-chloro-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one is annexin A7 GTPase (ANXA7) . ANXA7 is a protein that plays a crucial role in cellular processes such as cell division and growth .
Mode of Action
4-(2-aminoethyl)-7-chloro-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one, identified as an inhibitor of ANXA7, suppresses the aggregation of heterochromatin protein (HP1γ), an indicator of senescence-associated heterochromatin foci (SAHF) . It elevates the protein level of ANXA7 in the nucleus, indirectly regulating HP1γ phosphorylation .
Biochemical Pathways
The compound affects the AMPK/mTOR signaling pathway . It decreases AMPK phosphorylation and increases the phosphorylation level and activity of mTOR . This pathway is crucial for cellular processes such as cell growth and metabolism.
Result of Action
The compound inhibits the senescence of human dermal fibroblasts (HDFs) . By suppressing the aggregation of HP1γ, it prevents the formation of SAHF, a biological marker for senescent cells .
Análisis Bioquímico
Biochemical Properties
4-(2-aminoethyl)-7-chloro-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties . Additionally, this compound interacts with proteins involved in cell signaling pathways, modulating their function and potentially altering cellular responses .
Cellular Effects
The effects of 4-(2-aminoethyl)-7-chloro-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the growth of certain bacterial cells by disrupting their metabolic processes . Furthermore, this compound can modulate gene expression, leading to changes in protein synthesis and cellular behavior .
Molecular Mechanism
At the molecular level, 4-(2-aminoethyl)-7-chloro-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating their function. For instance, it can inhibit bacterial enzymes by binding to their active sites, preventing substrate binding and subsequent enzymatic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(2-aminoethyl)-7-chloro-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, maintaining its biological activity over extended periods . Its degradation products may also exhibit biological activity, contributing to its overall effects .
Dosage Effects in Animal Models
The effects of 4-(2-aminoethyl)-7-chloro-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as antibacterial activity, without causing significant toxicity . At higher doses, it may induce toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
4-(2-aminoethyl)-7-chloro-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can inhibit specific metabolic enzymes, leading to the accumulation of certain metabolites and altering cellular metabolism . These interactions are crucial for understanding its overall biochemical effects .
Transport and Distribution
The transport and distribution of 4-(2-aminoethyl)-7-chloro-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one within cells and tissues are essential for its biological activity. It interacts with transporters and binding proteins, influencing its localization and accumulation . These interactions determine the compound’s bioavailability and efficacy in different cellular contexts .
Subcellular Localization
The subcellular localization of 4-(2-aminoethyl)-7-chloro-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular distribution helps elucidate its mechanism of action and potential therapeutic applications .
Propiedades
IUPAC Name |
4-(2-aminoethyl)-7-chloro-5H-1,4-benzoxazepin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c12-9-1-2-10-8(5-9)6-14(4-3-13)11(15)7-16-10/h1-2,5H,3-4,6-7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMAZVHNVCMKOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,5-dioxo-4H,6H,7H-5lambda6-thieno[3,2-c]thiopyran-2-carboxylic acid](/img/structure/B1488618.png)
![2-[(6-Propylpyrimidin-4-yl)amino]ethan-1-ol](/img/structure/B1488619.png)


![3-chloro-N-[2-(morpholin-4-yl)ethyl]pyrazin-2-amine](/img/structure/B1488624.png)
![{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1488627.png)

amine](/img/structure/B1488630.png)
![4-Chloro-6-[4-(cyclopropylmethyl)piperazin-1-yl]pyrimidine](/img/structure/B1488631.png)



![[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1488639.png)
![[1-(Oxane-4-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1488640.png)
